molecular formula C20H24N4O3 B11397024 N-{2-[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11397024
M. Wt: 368.4 g/mol
InChI Key: RZMBZDXBJIGMMB-UHFFFAOYSA-N
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Description

N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core linked to a furan ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Pentanamido Group: This step involves the acylation of the benzimidazole core using pentanoyl chloride in the presence of a base such as pyridine.

    Linking the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using an appropriate ethyl halide.

    Formation of the Furan Ring: The final step involves the coupling of the furan ring to the ethyl chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its benzimidazole core.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The benzimidazole core can bind to DNA or proteins, disrupting their function.

    Pathways Involved: The compound can inhibit key enzymes involved in cell division or signal transduction pathways, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an indole core instead of benzimidazole.

    2-(N-(2’-tetrazole-5-yl)-[1,1’-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl Butanoic Acid: Contains a tetrazole ring and is used as an angiotensin-II receptor antagonist.

Uniqueness

N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole core and a furan ring, which imparts specific electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[1-methyl-5-(pentanoylamino)benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-3-4-7-19(25)22-14-8-9-16-15(13-14)23-18(24(16)2)10-11-21-20(26)17-6-5-12-27-17/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,21,26)(H,22,25)

InChI Key

RZMBZDXBJIGMMB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CO3)C

Origin of Product

United States

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